

Laboratory Synthesis of Macromerine and Structural Analogs

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Compound of Interest

Compound Name: *Macromerine*

CAS No.: 2970-95-8

Cat. No.: B1210253

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Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Chemical Biology Researchers[1]

Introduction & Pharmacological Context

Macromerine ((-)-

-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) is a naturally occurring alkaloid isolated from the cactus *Coryphantha macromeris* (Doña Ana).[2][3] Structurally, it represents a unique hybrid between the phenethylamine hallucinogens (like mescaline) and the adrenergic neurotransmitters (epinephrine/norepinephrine).[1][2]

Unlike mescaline, **macromerine** possesses a

-hydroxyl group and a tertiary amine, structural features that drastically alter its pharmacokinetic profile and receptor binding affinity.[1][2] While mescaline is a 5-HT

agonist, **macromerine**'s activity profile is complex, exhibiting both sympathomimetic effects and reported (though debated) psychoactive properties in animal models.[1][2]

This guide details a robust, modular synthetic protocol for **macromerine** and its analogs.[1][2]

We utilize the

-Bromoketone Route, a "gold standard" methodology for

-hydroxy phenethylamines.[2] This pathway is preferred over the Henry Reaction (nitroalkene) route because it allows for the direct, regioselective installation of the

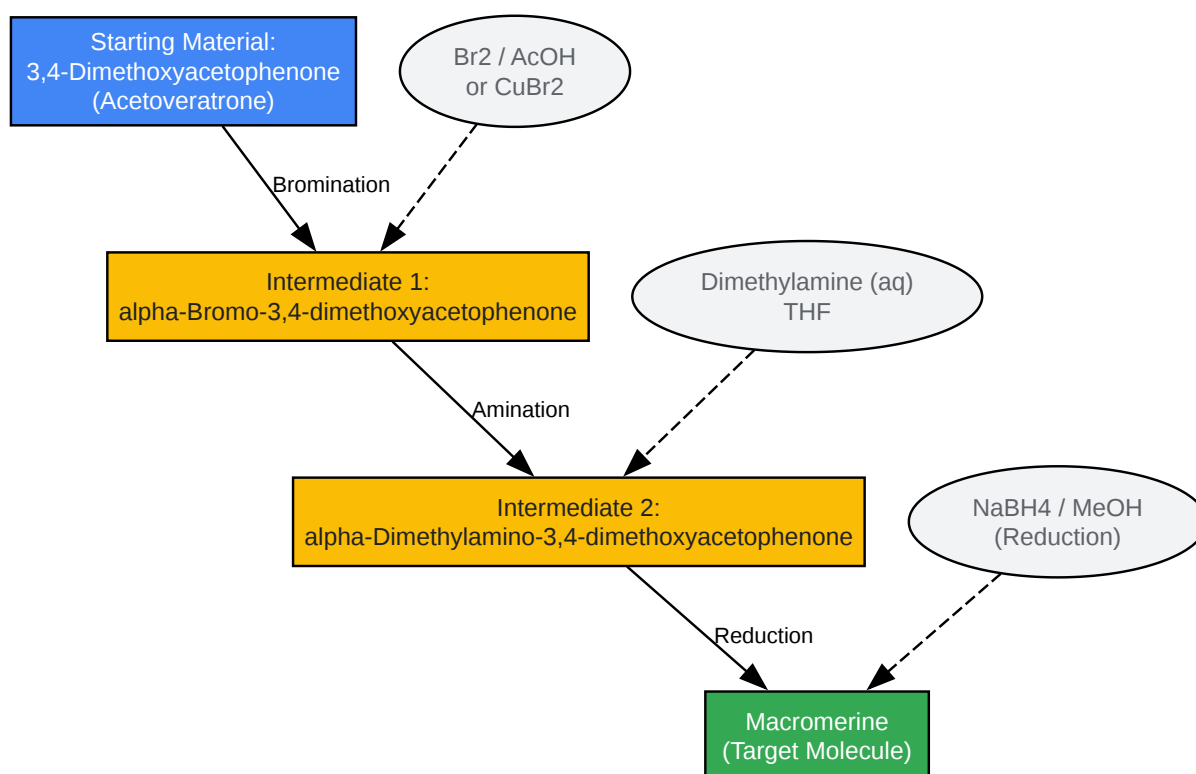
-hydroxyl functionality and the tertiary amine.[1]

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule into stable precursors.

[1][2] The synthesis relies on the sequential functionalization of the acetophenone scaffold.[1]

Logical Pathway (DOT Visualization)



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Caption: Retrosynthetic breakdown of **macromerine** via the alpha-bromoketone pathway. Blue indicates starting material; Green indicates final product.[1][2]

Core Protocol: Synthesis of Macromerine[1][4]

Phase 1: Regioselective Bromination

Objective: Convert 3,4-dimethoxyacetophenone (Acetoveratrone) to

-bromo-3,4-dimethoxyacetophenone.[1][2] Critical Mechanism: Electrophilic alpha-substitution.
[1][2] The use of glacial acetic acid ensures mono-bromination and suppresses poly-halogenated byproducts.[2]

Reagents & Stoichiometry:

Component	Equiv.	Role
3,4-Dimethoxyacetophenone	1.0	Precursor

| Bromine (Br

) | 1.05 | Electrophile | | Glacial Acetic Acid | Solvent | Reaction Medium |[2]

Protocol:

- Dissolve 10.0 g (55.5 mmol) of 3,4-dimethoxyacetophenone in 40 mL of glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a dropping funnel and a gas outlet trap (neutralize HBr fumes).
- Cool the solution to 10–15°C using a water bath.
- Add 8.9 g (56 mmol) of bromine dropwise over 45 minutes. Note: The solution will initially turn dark red/orange and slowly fade as Br is consumed.[1]
- Stir for an additional 30 minutes at room temperature.

- Validation Point: TLC (Silica, 4:1 Hexane:EtOAc) should show disappearance of the starting ketone and appearance of a less polar product.[1]
- Pour the reaction mixture into 200 mL of ice water. The product should precipitate.[1]
- Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol/water to yield white needles.
 - Expected Yield: 75–85%[1][2]
 - Melting Point Check: ~80–82°C.[1][2]

Phase 2: Nucleophilic Amination

Objective: Substitution of the bromide with dimethylamine to form the aminoketone.[1] Critical

Mechanism: S

S_N2 substitution.[1][2][4] The reaction is exothermic; temperature control is vital to prevent polymerization or dimerization.[1]

Protocol:

- Dissolve 5.0 g (19.3 mmol) of the
-bromo intermediate in 50 mL of dry THF (or diethyl ether).
- Cool to 0°C in an ice bath.
- Add 40% aqueous dimethylamine (5.0 equiv, excess) or 2M dimethylamine in THF dropwise.
 - Why Excess? To scavenge the HBr generated during the reaction.[1]
- Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
- Workup: Evaporate the solvent/excess amine under reduced pressure.
- Partition the residue between 1M HCl (50 mL) and Ethyl Acetate (50 mL).

- Purification Logic: The product is an amine.[1][3][5][6] It will protonate and migrate to the aqueous acid layer.[1] Neutral impurities remain in the organic layer.[1]
- Wash the aqueous layer with EtOAc (2 x 30 mL).[1][2]
- Basify the aqueous layer with 20% NaOH (pH > 12) and extract with DCM (3 x 50 mL).
- Dry organic extracts over MgSO₄ and evaporate to yield the -dimethylamino ketone as a yellow oil (often unstable, proceed immediately to reduction).[1][2]

Phase 3: Carbonyl Reduction

Objective: Reduction of the ketone to the secondary alcohol (**Macromerine**).[1] Critical

Mechanism: Hydride transfer via Sodium Borohydride (NaBH₄)

).[1][2] This yields racemic **macromerine**. [1][2]

Protocol:

- Dissolve the crude aminoketone from Phase 2 in 50 mL of Methanol.
- Cool to 0°C.
- Add NaBH₄ (2.0 equiv) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1][2]
- Stir at room temperature for 3 hours.
- Quenching: Add water (10 mL) and stir for 10 minutes to decompose excess borohydride.
- Evaporate methanol.[1][2] Extract the aqueous residue with CHCl₃ (3 x 40 mL).

- Final Purification: The free base is an oil.[1][2] For stable storage, convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution or adding ethanolic HCl.[1]
- Recrystallize the salt from acetone/ethanol.[1][2]

Modular Analog Synthesis

This protocol is highly adaptable.[1][2] By modifying the Amination (Phase 2) or the Starting Material, distinct analogs can be synthesized for SAR (Structure-Activity Relationship) studies. [1][2]

Analog Library Generation

Analog Name	Structural Modification	Protocol Adjustment	Pharmacological Relevance
Normacromerine	N-monomethyl	Use Methylamine in Phase 2	Natural metabolite; potential sympathomimetic.[2]
Bis-Normacromerine	Primary Amine	Use Sodium Azide in Phase 2, then reduce (H ₂ /Pd)	Precursor for diverse N-substitutions.[1][2]
Pyrrolidine Analog	Cyclic Amine	Use Pyrrolidine in Phase 2	Rigid steric bulk; tests receptor pocket tolerance.[1][2]
Isoprenaline Analog	N-isopropyl	Use Isopropylamine in Phase 2	Increases beta-adrenergic selectivity. [1][2]

Analytical Validation (Self-Validating Systems)[2]

To ensure the "Trustworthiness" of the synthesis, the following analytical checkpoints must be met.

Proton NMR (¹H-NMR)

- Diagnostic Signal (Product): The α -proton (chiral center) appears as a doublet of doublets (or broad multiplet) around 4.6–4.8 ppm.^[2]
- Diagnostic Signal (Amine): The N(CH₃)₂ singlet appears around 2.3 ppm.^{[1][2]}
- Absence of Ketone: Disappearance of the ketone signal in ¹³C-NMR (~190 ppm) confirms successful reduction.^[2]

Mass Spectrometry

- **Macromerine** (Free Base): Calculated M.W. = 225.29 g/mol .^{[1][2]}
- Fragment Pattern: Look for the Tropylium ion equivalent or alpha-cleavage of the amine (loss of -CH₂N(Me)₂).^[2]

Stereochemistry Note

The synthesis above yields racemic (

)-**macromerine**.^{[1][2]}

- Resolution: To isolate the natural (-)-enantiomer, perform fractional crystallization using (+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid.^[2]
- Measurement: Natural **macromerine** has a specific rotation $[\alpha]_D^{25} = -10.5$ (c=1, EtOH).^{[1][2]}

Safety & Compliance

- Precursor Watchlist: 3,4-Dimethoxyacetophenone is generally unregulated, unlike 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[1][2] However, researchers must verify local regulations regarding phenethylamine precursors.[1]
- Bromine Handling: Br

is highly corrosive and volatile.[1][2] All bromination steps must occur in a functioning fume hood.[1][2]
- Vesicant Warning: The

-bromo ketone intermediate is a potent lachrymator and skin irritant.[1][2] Double-glove and use face protection.[1][2]

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